2-Chloro-4-nitrobenzene-1-sulfonic acid
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Overview
Description
2-Chloro-4-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitrobenzenesulfonic acid can be synthesized through the nitration of 2-chlorobenzenesulfonic acid. The nitration process typically involves the reaction of 2-chlorobenzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position of the benzene ring .
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-nitrobenzenesulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also emphasizes safety measures due to the handling of strong acids and the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonyl chlorides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-amino-4-nitrobenzenesulfonic acid or 2-thio-4-nitrobenzenesulfonic acid.
Reduction: Formation of 2-chloro-4-aminobenzenesulfonic acid.
Oxidation: Formation of sulfonyl chloride derivatives.
Scientific Research Applications
2-Chloro-4-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzenesulfonic acid involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and nitro group on the benzene ring make it susceptible to nucleophilic substitution and reduction reactions. These reactions can modify the compound’s structure, leading to the formation of various derivatives with different properties and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzenesulfonic acid
- 4-Chloro-2-nitrobenzenesulfonic acid
- 2-Nitrobenzenesulfonic acid
- 4-Nitrobenzenesulfonic acid
Comparison
2-Chloro-4-nitrobenzenesulfonic acid is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable for specific chemical processes and research applications .
Properties
IUPAC Name |
2-chloro-4-nitrobenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-3-4(8(9)10)1-2-6(5)14(11,12)13/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXANWDXDRBCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599498 |
Source
|
Record name | 2-Chloro-4-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78846-76-1 |
Source
|
Record name | 2-Chloro-4-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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